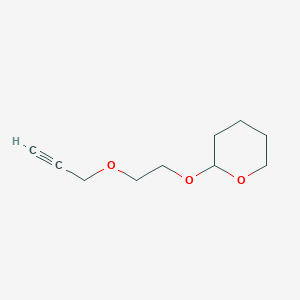![molecular formula C12H18OS B3319938 ({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene CAS No. 1190600-05-5](/img/structure/B3319938.png)
({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene
Vue d'ensemble
Description
({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene (hereafter referred to as PPSB) is an organic compound that is widely studied in the field of synthetic organic chemistry. PPSB is a sulfur-containing aromatic compound that has been found to have a wide range of applications in scientific research and laboratory experiments.
Mécanisme D'action
The mechanism of action of PPSB is not fully understood. However, it is believed to involve the formation of a sulfonium salt intermediate, which then undergoes nucleophilic substitution to form the desired product. This process is believed to be catalyzed by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPSB are not fully understood. However, it has been found to be non-toxic in laboratory studies and is not believed to have any adverse effects on humans or animals. In addition, it has been found to have no mutagenic or teratogenic effects in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PPSB in laboratory experiments is that it is readily available and can be synthesized using simple and inexpensive methods. In addition, it is non-toxic and has no adverse effects on humans or animals. However, there are some limitations to using PPSB in laboratory experiments. For example, it is not very stable in the presence of water and is sensitive to light and air.
Orientations Futures
There are a number of potential future directions for PPSB research. For example, further research could be conducted to better understand the mechanism of action of PPSB and its effects on enzymes and organometallic complexes. In addition, research could be conducted to explore the potential of PPSB as a catalyst in organic reactions. Finally, research could be conducted to explore the potential of PPSB as a reagent in the synthesis of a variety of organic compounds.
Applications De Recherche Scientifique
PPSB has been found to have a wide range of applications in scientific research. For example, it has been used as a reagent in the synthesis of a variety of organic compounds, including peptides, nucleosides, and polymers. It has also been used to study the mechanism of action of certain enzymes, such as cytochrome P450 and thiol transferase. In addition, it has been used to study the properties of organometallic complexes and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
3-propan-2-yloxypropylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-11(2)13-9-6-10-14-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKADLJLVCRSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720884 | |
| Record name | ({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene | |
CAS RN |
1190600-05-5 | |
| Record name | ({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



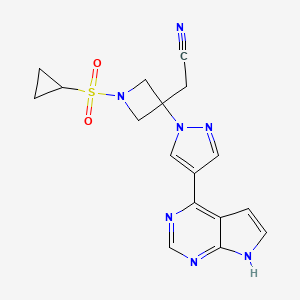
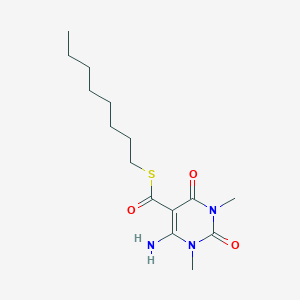
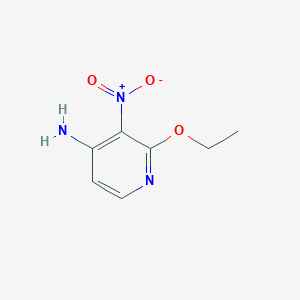
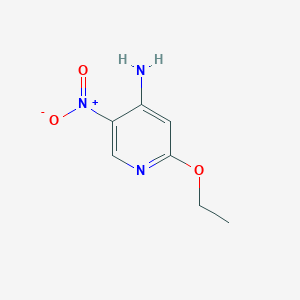
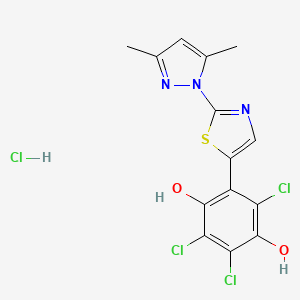

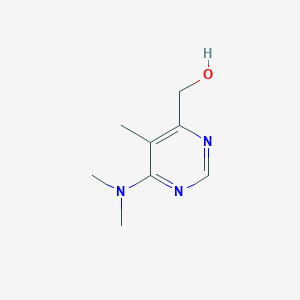
![[2H4]-10,11-Dihydro-10-hydroxycarbamazepine](/img/structure/B3319908.png)
![3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B3319911.png)
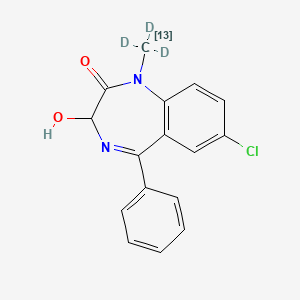

![Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-](/img/structure/B3319942.png)
